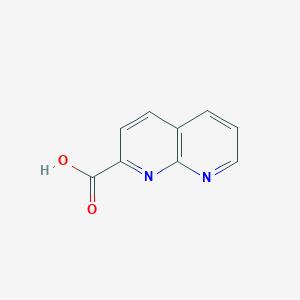

1,8-Naphthyridin-2-carbonsäure

Übersicht

Beschreibung

1,8-Naphthyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.

The exact mass of the compound 1,8-Naphthyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,8-Naphthyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Naphthyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1,8-Naphthyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have been studied for their potential in treating various diseases, particularly neurological disorders and infections.

- Antimicrobial Activity : Research indicates that 1,8-naphthyridine derivatives exhibit antimicrobial properties against a range of bacterial strains. For instance, derivatives were evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results that suggest their potential as antibiotic adjuvants .

- Anticancer Properties : A review highlighted the anticancer potential of 1,8-naphthyridine derivatives, which act through mechanisms such as apoptosis induction and inhibition of topoisomerases . These compounds are being explored for their ability to target cancer cells selectively.

| Application | Target | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Synergistic with antibiotics | |

| Anticancer | Various cancers | Apoptosis induction, topoisomerase inhibition |

Biochemical Research

In biochemical research, 1,8-naphthyridine-2-carboxylic acid is utilized for studying enzyme interactions and inhibition mechanisms. It aids in understanding complex biological pathways and the development of enzyme inhibitors.

- Enzyme Inhibition Studies : The compound has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to bacterial cell death, making it a target for antibiotic development .

Material Science

The unique structural properties of 1,8-naphthyridine-2-carboxylic acid allow it to be incorporated into polymers, enhancing their physical properties.

- Polymer Applications : The integration of this compound into polymer matrices can improve strength and thermal stability, making it valuable in material science applications .

Agricultural Chemistry

In agricultural chemistry, 1,8-naphthyridine-2-carboxylic acid has potential applications in developing agrochemicals.

- Herbicides and Pesticides : Its derivatives are being investigated for their efficacy as herbicides and pesticides, contributing to more effective agricultural practices .

Analytical Chemistry

This compound is also used in analytical chemistry for detecting and quantifying specific biomolecules.

- Analytical Methods : It plays a role in drug testing and environmental monitoring by serving as a standard in various analytical techniques .

Case Studies

Several studies have documented the applications of 1,8-naphthyridine-2-carboxylic acid:

- A study on the antimicrobial activity of naphthyridine derivatives demonstrated their effectiveness against multi-resistant bacterial strains when used in combination with traditional antibiotics .

- Another research highlighted the synthesis of 1,8-naphthyridine derivatives with significant anticancer activity through various synthetic methods .

Wirkmechanismus

Target of Action

1,8-Naphthyridine-2-carboxylic acid and its derivatives primarily target the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as the first line of defense against pathogens .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. It suppresses the production of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α, and interleukin-6 . This suppression is achieved by attenuating the levels of inducible NO synthase and cyclooxygenase 2 in cells .

Biochemical Pathways

The compound affects the TLR4/MyD88/NF-κB signaling pathway . It suppresses the generation of intracellular reactive oxygen species (ROS) and inhibits the nuclear translocation of nuclear factor-κB (NF-κB) through the inhibition of inhibitor kappa Bα phosphorylation . This leads to a reduction in the expressions of TLR4 and MyD88 .

Result of Action

The compound exhibits anti-inflammatory and anti-migratory activities in cells . By suppressing ROS and the TLR4/MyD88/NF-κB signaling pathway, it can potentially mitigate inflammatory responses and cell migration involved in various disorders .

Biologische Aktivität

1,8-Naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of Biological Activities

1,8-Naphthyridine derivatives exhibit a wide range of biological activities which include:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Induces apoptosis and inhibits tumor growth.

- Anti-inflammatory Effects : Reduces inflammation in various models.

- Analgesic Activity : Provides pain relief in experimental setups.

- Antiviral Properties : Shows efficacy against viral infections.

The compound's versatility makes it a candidate for further drug development and therapeutic applications.

1,8-Naphthyridine derivatives exert their biological effects through multiple mechanisms:

- Inhibition of Topoisomerases : These compounds can inhibit bacterial topoisomerase II, leading to bacterial cell death by disrupting DNA replication processes .

- Synergistic Effects with Antibiotics : When combined with fluoroquinolones such as norfloxacin and lomefloxacin, 1,8-naphthyridine-2-carboxylic acid enhances the antibacterial activity of these drugs against resistant strains like E. coli and S. aureus by lowering their minimum inhibitory concentrations (MICs) .

- Induction of Apoptosis in Cancer Cells : Mechanisms include cell cycle arrest and inhibition of angiogenesis .

Antimicrobial Activity

A study highlighted the antibacterial efficacy of 1,8-naphthyridine derivatives against multi-resistant strains. The combination of 1,8-naphthyridine with fluoroquinolones resulted in significant reductions in MICs, demonstrating a synergistic effect that enhances the overall antibacterial action against pathogens such as E. coli and S. aureus.

| Antibiotic | MIC without 1,8-Naphthyridine (µg/mL) | MIC with 1,8-Naphthyridine (µg/mL) |

|---|---|---|

| Norfloxacin | 32 | 4 |

| Lomefloxacin | 16 | 2 |

Anticancer Potential

Research indicates that 1,8-naphthyridine derivatives can act as potent anticancer agents through various pathways:

- Apoptosis Induction : Compounds have been shown to trigger programmed cell death in cancer cells.

- Topoisomerase Inhibition : Similar to their antibacterial action, they inhibit topoisomerases involved in DNA replication in cancer cells .

Case Studies

- Antibacterial Synergy : A study demonstrated that combining 1,8-naphthyridine with traditional antibiotics significantly improved efficacy against resistant bacterial strains.

- Cancer Treatment : Research has shown promising results in using naphthyridine derivatives to treat various cancer types by inducing apoptosis and inhibiting tumor growth.

Eigenschaften

IUPAC Name |

1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLMOXFUCILIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352744 | |

| Record name | 1,8-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215523-34-5 | |

| Record name | 1,8-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,8-Naphthyridine-2-carboxylic acid used in the development of metal catalysts?

A1: 1,8-Naphthyridine-2-carboxylic acid can be modified with a pyrazole group to form a ligand that binds to ruthenium(II) ions. This results in water-soluble ruthenium complexes that act as catalysts for hydrogen-transfer reduction reactions of carbonyl compounds in aqueous solutions. []

Q2: Has the interaction between 1,8-Naphthyridine-2-carboxylic acid derivatives and DNA been studied?

A2: Yes, studies have investigated the interaction between thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid (TBNC), a derivative of 1,8-Naphthyridine-2-carboxylic acid, and calf thymus DNA (CT-DNA). Results from UV-Vis spectrophotometry, viscosity measurements, and thermal denaturation analysis suggest that TBNC binds to CT-DNA. [, ]

Q3: What structural modifications of 1,8-Naphthyridine-2-carboxylic acid derivatives have been explored for improving their pharmaceutical properties?

A3: Researchers have investigated the effects of modifications at the amide functionality of an adamantyl 1,8-Naphthyridine-2-carboxylic acid derivative. These studies focused on understanding how structural changes impact biochemical potency, cellular activity, metabolic stability, and solubility. This led to the identification of an adamantyl analogue with improved drug-like properties. []

Q4: Are there efficient synthetic methods for creating diverse 1,8-Naphthyridine-2-carboxylic acid derivatives?

A4: Researchers have successfully employed microwave irradiation to synthesize various derivatives of 1,8-Naphthyridine-2-carboxylic acid. One method involves a multi-step process using readily available starting materials like 2-aminoquinoline. This approach has proven to be efficient, yielding the desired compounds with good purity. [, ]

Q5: What are the potential applications of 1,8-Naphthyridine-2-carboxylic acid derivatives in medicinal chemistry?

A5: Research suggests that 1,8-Naphthyridine-2-carboxylic acid derivatives hold promise as selective inhibitors of JNK (c-Jun N-terminal kinases). Specifically, an adamantyl azaquinolone derivative demonstrated efficacy in preclinical models of inflammation by inhibiting TNF-α. This highlights the potential of these compounds as therapeutic agents for inflammatory diseases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.